![molecular formula C15H12N6OS B276479 3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276479.png)
3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that its anticancer activity may be due to its ability to inhibit DNA synthesis and induce cell cycle arrest. Its antimicrobial activity, on the other hand, may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has low toxicity and does not have any significant biochemical or physiological effects on normal cells. However, its effects on cancer and bacterial cells have been demonstrated in various studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its low toxicity and high selectivity towards cancer and bacterial cells. However, one of the limitations is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential as a drug delivery system, as its chemical structure allows for the attachment of various functional groups. Additionally, its potential applications in agriculture and material science warrant further investigation. Finally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylphenol with pyrazine-2-carboxylic acid hydrazide in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-chloro-1,3-thiazole and sodium azide to obtain the final product.
Scientific Research Applications
3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. Additionally, it has been investigated as a potential antimicrobial agent, with studies showing its activity against both Gram-positive and Gram-negative bacteria.
properties
Molecular Formula |
C15H12N6OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[(4-methylphenoxy)methyl]-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N6OS/c1-10-2-4-11(5-3-10)22-9-13-18-19-15-21(13)20-14(23-15)12-8-16-6-7-17-12/h2-8H,9H2,1H3 |
InChI Key |
MLBKLMTUIDRYSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=NC=CN=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=NC=CN=C4 |
Origin of Product |
United States |
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